molecular formula C14H20N2O B2449413 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one CAS No. 815650-82-9

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one

Cat. No.: B2449413
CAS No.: 815650-82-9
M. Wt: 232.327
InChI Key: MJMYUSDGTVLVNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one can be achieved through various methods. One common approach involves the reductive amination of the corresponding aminoketone using imine reductase enzymes . This method provides high enantioselectivity and efficiency. Another method involves the acylation of piperazine derivatives with benzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is preferred due to their specificity and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazepanes and phenylpropanone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its seven-membered diazepane ring and phenylpropanone moiety make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMYUSDGTVLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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